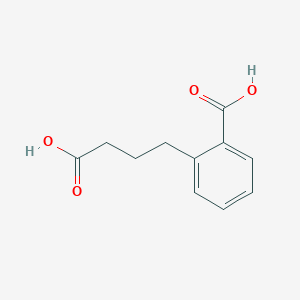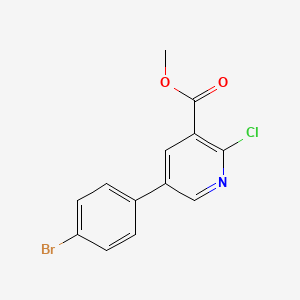![molecular formula C15H14N2O2 B6308324 N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088942-81-6](/img/structure/B6308324.png)
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has acetyl groups attached to the pyridine ring .
Synthesis Analysis
The synthesis of similar compounds involves reactions with aryl and alkenyl chlorides, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group . Another method involves the formation of N-(Pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the pyridine ring and the acetyl groups. Pyridine is a heterocyclic aromatic organic compound with the chemical formula C5H5N . The acetyl group (CH3CO) is a moiety derived by the removal of a hydroxyl group from an acetic acid molecule .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, N-(Pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions are mild and metal-free .作用機序
Target of Action
It’s known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
They are formed via C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
It’s known that n-(pyridin-2-yl)amides have received great attention in recent years due to their varied medicinal applications .
Pharmacokinetics
It’s known that n-(pyridin-2-yl)amides are extensively metabolized .
Result of Action
It’s known that n-(pyridin-2-yl)amides have varied medicinal applications .
実験室実験の利点と制限
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide has several advantages for use in laboratory experiments. It is inexpensive and readily available, and it is relatively stable and non-toxic. Additionally, it can be used in a wide variety of reactions, allowing it to be used in a variety of different experiments. However, this compound also has some limitations. It is not very soluble in water, and it is not very stable in the presence of strong acids or bases.
将来の方向性
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide has a wide range of potential applications in scientific research and laboratory experiments. In the future, it may be used to develop new drugs and therapies, as well as to investigate the mechanisms of enzyme-catalyzed reactions. Additionally, it may be used to create new catalysts for organic synthesis, as well as to investigate the structure-activity relationships of various drugs. It may also be used to investigate the biochemical and physiological effects of this compound, as well as its potential antioxidant and anti-inflammatory effects. Finally, it may be used to investigate the potential neuroprotective and neuroregenerative properties of this compound.
合成法
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be synthesized by a variety of methods, including the reaction of pyridine and acetic anhydride in the presence of a base. The reaction of pyridine and acetic anhydride produces a salt, which is then reacted with a base such as sodium hydroxide to form this compound. Other methods of synthesis include the reaction of pyridine and acetic acid in the presence of a base, and the reaction of pyridine and acetic anhydride in the presence of an acid.
科学的研究の応用
N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, this compound has been used as a catalyst for the synthesis of various compounds, including amines, alcohols, and carboxylic acids. In drug discovery, this compound has been used to investigate the structure-activity relationships of various drugs. In biochemistry, this compound has been used to investigate the mechanisms of enzyme-catalyzed reactions.
特性
IUPAC Name |
N-[2-(5-acetylpyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-7-8-14(16-9-12)13-5-3-4-6-15(13)17-11(2)19/h3-9H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQQLLNYEZWXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B6308251.png)

![2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6308270.png)

![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)

![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

